molecular formula C14H18N4O B14369916 6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine CAS No. 90167-21-8

6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine

Cat. No.: B14369916
CAS No.: 90167-21-8
M. Wt: 258.32 g/mol
InChI Key: USIPDSBFOJYWMD-UHFFFAOYSA-N
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Description

6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine is a compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of a pyrimidine ring substituted with amino groups. The compound’s structure includes a pyrimidine ring with two amino groups at positions 2 and 4, and a 4-[(Propan-2-yl)oxy]phenylmethyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-[(Propan-2-yl)oxy]benzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the 4-[(Propan-2-yl)oxy]phenylmethyl group.

    4-[(Propan-2-yl)oxy]benzyl chloride: A precursor used in the synthesis of the target compound.

    Aminopyrimidines: A broader class of compounds with similar structural features.

Uniqueness

6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-[(Propan-2-yl)oxy]phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

90167-21-8

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

6-[(4-propan-2-yloxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O/c1-9(2)19-12-5-3-10(4-6-12)7-11-8-13(15)18-14(16)17-11/h3-6,8-9H,7H2,1-2H3,(H4,15,16,17,18)

InChI Key

USIPDSBFOJYWMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N

Origin of Product

United States

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